molecular formula C9H11N B3362418 1-Methyl-4,7-dihydro-1H-indole CAS No. 98995-73-4

1-Methyl-4,7-dihydro-1H-indole

Cat. No.: B3362418
CAS No.: 98995-73-4
M. Wt: 133.19 g/mol
InChI Key: XRZGSFPTZJKBGN-UHFFFAOYSA-N
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Description

1-Methyl-4,7-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound features a fused ring system consisting of a benzene ring fused to a pyrrole ring, with a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4,7-dihydro-1H-indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring system. For this compound, the starting materials would include a methyl-substituted phenylhydrazine and an appropriate carbonyl compound.

Industrial Production Methods: Industrial production of indole derivatives often involves catalytic hydrogenation of indole or its derivatives. The process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired hydrogenation.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,7-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation: Formation of oxo-indole derivatives.

    Reduction: Formation of tetrahydroindole derivatives.

    Substitution: Formation of halogenated, sulfonated, or nitrated indole derivatives.

Scientific Research Applications

1-Methyl-4,7-dihydro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4,7-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

    Indole: The parent compound of the indole family, lacking the methyl group.

    2-Methylindole: Similar structure but with the methyl group at a different position.

    3-Methylindole: Another isomer with the methyl group at the third position.

Uniqueness: 1-Methyl-4,7-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the nitrogen atom can affect its binding affinity to various targets and its overall stability.

Properties

IUPAC Name

1-methyl-4,7-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZGSFPTZJKBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618125
Record name 1-Methyl-4,7-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98995-73-4
Record name 1-Methyl-4,7-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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